Boc-his-ome
CAS No.: 2488-14-4
Cat. No.: VC21537156
Molecular Formula: C12H19N3O4
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2488-14-4 |
---|---|
Molecular Formula | C12H19N3O4 |
Molecular Weight | 269.3 g/mol |
IUPAC Name | methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 |
Standard InChI Key | RWEVEEORUORBAX-VIFPVBQESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC |
Boc-His-Ome, also known as N-tert-butoxycarbonyl-L-histidine methyl ester, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protected form, which prevents unwanted reactions during the synthesis process. The compound has a molecular formula of C12H19N3O4 and a molecular weight of approximately 269.30 g/mol .
Biological Activity and Applications
While Boc-His-Ome itself is primarily used as a building block in peptide synthesis, peptides containing histidine residues have shown various biological activities. For instance, histidine-containing peptides have been studied for their antimicrobial properties, particularly against fungal pathogens. These peptides often act by disrupting cell membranes, leading to cell lysis .
Synthesis and Precursors
Boc-His-Ome is synthesized from L-histidine by protecting the amino group with a tert-butoxycarbonyl (Boc) group and esterifying the carboxyl group to form a methyl ester. This protection is crucial for controlling the reactivity of histidine during peptide synthesis. The synthesis involves typical peptide coupling reactions, where the protected amino acid is coupled with other amino acids or peptide fragments .
Research Findings and Future Directions
Recent studies have focused on modifying histidine residues to enhance peptide activities. Techniques such as visible-light-driven thioacetal activation have been developed to facilitate the modification of histidine residues, potentially expanding the applications of Boc-His-Ome in peptide synthesis .
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